Methyl 4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of Methyl 4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the 2,3-dimethoxyphenyl group. One common synthetic route involves the reaction of 2,3-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the pyrrolidine ring. The esterification of the carboxylate group is achieved using methanol under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Methyl 4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Scientific Research Applications
Methyl 4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The 2,3-dimethoxyphenyl group may enhance binding affinity and selectivity towards certain biological targets. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Methyl 4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-diones: Known for their anti-inflammatory and analgesic properties.
Pyrrolizines: Exhibiting diverse biological activities, including anticancer and antiviral effects.
Prolinol derivatives: Used in asymmetric synthesis and as chiral auxiliaries.
The unique combination of the pyrrolidine ring and the 2,3-dimethoxyphenyl group in this compound distinguishes it from other similar compounds, providing specific chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl 4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-17-12-6-4-5-9(13(12)18-2)10-7-15-8-11(10)14(16)19-3/h4-6,10-11,15H,7-8H2,1-3H3 |
InChI Key |
UIXJEXPRAPGOFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CNCC2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.